cis-Pinane
Description
Significance and Research Trajectory of cis-Pinane (B1246623) in Organic Chemistry
The significance of this compound in organic chemistry stems largely from its accessibility from naturally abundant pinenes, which are major components of turpentine (B1165885) oil derived from pine trees. This makes this compound a valuable building block for synthesizing more complex molecules. The research trajectory of this compound has evolved from fundamental studies of its structure and reactivity to its application in the synthesis of fine chemicals, including flavors, fragrances, and pharmaceutical intermediates. Its utility as a chiral auxiliary in asymmetric synthesis is also a notable aspect of its research profile. ontosight.ai
Historical Context and Evolution of this compound Academic Investigations
Historically, academic investigations into this compound were closely linked to the study of terpenes and their transformations. Early research focused on the hydrogenation of pinenes to produce pinane (B1207555) isomers (cis and trans) and the subsequent reactions of these saturated derivatives. The distinct reactivity of the cis isomer, for instance, its propensity for oxidation reactions, has been a subject of study. foreverest.net The development of selective hydrogenation catalysts has been crucial in controlling the formation of the this compound isomer. academie-sciences.frrsc.org Over time, research has progressed to explore more sophisticated catalytic systems and reaction conditions to improve the yield and stereoselectivity of this compound synthesis and its downstream applications. academie-sciences.frncsu.eduacs.org
Current Research Frontiers and Prospective Avenues for this compound Chemistry
Current research frontiers in this compound chemistry are focused on developing more efficient and environmentally friendly synthetic routes, particularly through heterogeneous catalysis and solvent-free or aqueous-phase reactions. academie-sciences.frrsc.orgncsu.edu The use of supported noble metals like ruthenium, rhodium, platinum, and palladium, as well as non-precious metal catalysts like nickel, is being actively investigated to achieve high conversion of pinenes and high selectivity for this compound under mild conditions. academie-sciences.frncsu.eduacs.orgrsc.org
Another significant avenue of research is the exploration of this compound as a potential bio-based solvent, offering an alternative to traditional fossil-based solvents. researchgate.netmdpi.com Studies have shown that this compound can effectively solubilize various natural products. researchgate.netmdpi.com
Furthermore, this compound serves as a crucial intermediate in the synthesis of a variety of valuable compounds, such as linalool (B1675412), citronellol, and other terpenoid derivatives, which find applications in the flavor, fragrance, and pharmaceutical industries. foreverest.netnih.govresearchgate.net Research continues to explore novel transformations of this compound and its derivatives to access new molecular structures with potential applications. nih.govcalstate.edu Quantum chemical investigations are also being employed to understand the reaction mechanisms and predict the reactivity of this compound and its isomers. researchgate.net
Research findings highlight the effectiveness of various catalytic systems for the hydrogenation of pinenes to this compound. For example, studies have shown that Ru/Al₂O₃ catalysts can achieve high selectivity (99–100%) for this compound at 100% conversion under mild conditions. academie-sciences.frresearchgate.net Similarly, amphiphilic Ni-based catalysts have demonstrated high conversion of α-pinene (99.7%) and selectivity for this compound (95.1%) in aqueous-phase hydrogenation. ncsu.edu
The following table summarizes some of the catalytic systems and their performance in the hydrogenation of pinenes to this compound based on recent research:
| Catalyst System | Substrate | Conditions | Conversion (%) | Selectivity to this compound (%) | Reference |
| Ru/Al₂O₃ | α- and β-pinene | Room temperature, 400 Psi H₂ | 100 | 99–100 | academie-sciences.frresearchgate.net |
| Ru/C (with sonication) | α-pinene | Room temperature, 400 Psi H₂ | 100 | 99 | academie-sciences.frresearchgate.net |
| Amphiphilic Ni-based catalyst (Ni/N-C@MS) | α-pinene | 120 °C, 3 MPa H₂, aqueous phase | 99.7 | 95.1 | ncsu.edu |
| Pt@Cu-MOC | α-pinene | Mild conditions | 99 | 99 | acs.org |
| Pd/C, Pd/alumina (B75360), Pd/silica (B1680970) | Pinene | Neat conditions | Quantitative | 72–89 | academie-sciences.fr |
| Ni–B–AC | β-pinene | Hydrogen partial pressure | High | High | rsc.org |
| [C₂OHmim][BF₄]-Ni/DF3C | α-pinene | Various H₂ pressures (2-7 MPa) | Up to 99.26 | Up to ~98 | nih.gov |
The prospective avenues for this compound chemistry include the continued development of sustainable synthesis methods, the exploration of its potential as a green solvent and biofuel component, and its further application in the synthesis of high-value chemicals through novel catalytic transformations. researchgate.netmdpi.comfrontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSLPVRUOBDEW-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H]1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027638, DTXSID901243129 | |
| Record name | rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
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| Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |
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CAS No. |
6876-13-7, 4755-33-3, 33626-25-4 | |
| Record name | cis-Pinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (1S)-(-)-cis-Pinane | |
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| Record name | cis-Pinane | |
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| Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
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| Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
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| Record name | [1S-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane | |
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| Record name | PINANE, CIS- | |
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| Record name | PINANE, CIS-(-)- | |
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Advanced Synthetic Methodologies for Cis Pinane
Catalytic Hydrogenation Strategies for Stereoselective Production
The catalytic hydrogenation of α-pinene involves the addition of hydrogen across the double bond in the pinene molecule. This reaction can yield two diastereomers: cis-pinane (B1246623) and trans-pinane. wikipedia.org Stereoselective production of this compound is a key focus in developing efficient synthetic routes.
Heterogeneous Catalysis in α-Pinene Hydrogenation
Heterogeneous catalysis is widely employed for α-pinene hydrogenation due to the ease of catalyst separation and recycling. ncsu.eduresearchgate.net Various heterogeneous catalysts, particularly those based on noble metals, have been investigated for their activity and stereoselectivity in this transformation. ncsu.eduacs.orgresearchgate.netacs.orgneocat.inresearchgate.netrsc.orgneocat.inresearchgate.netresearchgate.netresearchgate.net
Noble metals, including ruthenium (Ru), palladium (Pd), platinum (Pt), and rhodium (Rh), are prominent active components in heterogeneous catalysts for α-pinene hydrogenation. ncsu.eduacs.orgresearchgate.netacs.orgneocat.inresearchgate.netrsc.orgneocat.inresearchgate.netresearchgate.netresearchgate.net Studies have systematically compared the performance of these metals, revealing differences in their catalytic activity and selectivity towards this compound. researchgate.netresearchgate.netresearchgate.net
For instance, ruthenium has been found to be a highly active and selective catalyst for the hydrogenation of α-pinene to this compound. researchgate.netresearchgate.netgoogle.com Palladium and platinum catalysts have also demonstrated good performance, with some systems achieving high conversion and selectivity under mild conditions. acs.orgacs.orgrsc.orgresearchgate.net Rhodium catalysts have also been explored in this reaction. researchgate.netresearchgate.net
Research findings highlight the varying effectiveness of these noble metals depending on the specific catalyst design and reaction conditions. For example, one study indicated that the selectivity toward this compound decreased in the order: Ru > Rh > Pt > Pd. researchgate.net
The choice of support material significantly impacts the performance of noble metal catalysts in α-pinene hydrogenation. Common support materials include carbon, alumina (B75360) (Al₂O₃), and silica (B1680970) (SiO₂). researchgate.netresearchgate.netresearchgate.netneocat.inresearchgate.netresearchgate.netthegoodscentscompany.comgoogle.commdpi.comacs.org The support can influence metal dispersion, particle size, stability, and the electronic properties of the active metal, thereby affecting catalytic activity and stereoselectivity. researchgate.netmdpi.comrsc.org
Carbon supports, such as activated carbon, offer high surface area and can promote good dispersion of metal nanoparticles. mdpi.com Ru/C catalysts have shown high activity and selectivity for this compound production, particularly when assisted by sonication. researchgate.netresearchgate.net The hydrophobic nature of carbon supports can also play a role in the catalytic performance. mdpi.com
Alumina is another widely used support. Ru/Al₂O₃ catalysts have been reported to be very active and selective for the hydrogenation of pinenes to this compound under mild conditions. researchgate.netresearchgate.net Alumina can have a beneficial chemical effect on the activity of supported ruthenium. researchgate.netresearchgate.net
Silica supports have also been investigated, although their stability in liquid-phase reactions, especially aqueous systems at elevated temperatures, can be a concern. acs.org Palladium catalysts supported on silica have been studied for pinene hydrogenation. researchgate.net Modifying silica supports, for example, with carbon layers, can improve their hydrothermal stability. acs.org
The interaction between the noble metal and the support material is crucial. For instance, nitrogen-doped carbon matrices can provide anchor points for stabilizing metal nanoparticles. researchgate.netresearchgate.net
Mechanistic studies aim to understand how heterogeneous catalysts promote the stereoselective hydrogenation of α-pinene to this compound. The bicyclic structure of α-pinene presents steric challenges for hydrogen addition. rsc.org
The stereochemistry of the hydrogenation product (cis- or trans-pinane) is determined by the direction from which hydrogen adds to the double bond. The cis isomer is typically favored when hydrogen adds from the less sterically hindered face of the α-pinene molecule. rsc.org The bulky gem-dimethyl bridge group on α-pinene creates significant steric hindrance, influencing the approach of hydrogen to the double bond on the catalyst surface. rsc.org
Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the hydrogenation mechanism and predict transition states. researchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.netx-mol.net These studies can provide insights into the energy barriers associated with the formation of cis- and trans-pinane. researchgate.netresearchgate.net
Factors such as the catalyst surface properties, the size and dispersion of metal nanoparticles, and the reaction conditions (temperature, pressure) all play a role in influencing the stereochemical outcome of the hydrogenation. acs.orgrsc.orgresearchgate.net For example, the ionic liquid layer in some catalyst systems might increase the difference in steric hindrance between the α-face and β-face of α-pinene, thereby improving this compound selectivity. rsc.org
Designing heterogeneous catalysts for high this compound selectivity involves controlling various parameters, including the nature of the active metal, the support material, metal nanoparticle size, and surface modification. researchgate.netacs.orgrsc.orgrsc.orgcore.ac.uk
One strategy is the use of supports that promote the formation of small, well-dispersed metal nanoparticles. researchgate.netacs.orgrsc.org Controlling nanoparticle size can influence the available adsorption sites and the reaction pathway, impacting selectivity. acs.org For instance, ultrafine Pt nanoparticles confined within metal-organic cages have shown high selectivity for this compound. acs.org
Surface modification of the support or the catalyst can also enhance selectivity. The concept of solid catalysts coated with a thin ionic liquid layer (SCILL) has been applied to α-pinene hydrogenation, demonstrating improved this compound selectivity. rsc.org The ionic liquid layer can influence the interaction between the reactant and the catalyst surface, favoring the desired stereochemical outcome. rsc.org
The chemical composition of bimetallic catalysts or modified monometallic catalysts can also be tuned for improved selectivity. researchgate.netmdpi.com For example, the addition of nickel to ruthenium catalysts has been shown to significantly improve the selectivity of this compound. researchgate.netresearchgate.net
Furthermore, the pore structure and pore size of the catalyst support can influence mass transfer and the accessibility of active sites, which in turn can affect selectivity. researchgate.netrsc.org
The durability and recyclability of heterogeneous catalysts are critical for their economic viability in industrial processes. ncsu.eduacs.orgwikipedia.orgresearchgate.netacs.orgresearchgate.netrsc.orgresearchgate.netthegoodscentscompany.comacs.orgrsc.orgresearchgate.netfishersci.ca Catalysts can lose activity and selectivity over time due to various deactivation mechanisms, including leaching of the active metal, aggregation of nanoparticles, poisoning by impurities, and fouling. rsc.orgacs.org
Noble metal catalysts supported on carbon, alumina, and silica have been evaluated for their recyclability in α-pinene hydrogenation. researchgate.netresearchgate.net The stability varies depending on the metal, support, and reaction conditions. For example, Pd/C and Pd/alumina catalysts were successfully recycled multiple times in solvent-free hydrogenation, while Pd/silica showed poor reusability. researchgate.net Ru/C catalysts have also demonstrated good recyclability over several cycles. researchgate.net
Catalyst design plays a significant role in enhancing durability. Strategies to improve stability include using robust support materials, incorporating features that prevent metal leaching and aggregation, and modifying the catalyst surface to reduce fouling. rsc.orgacs.orgrsc.orgresearchgate.net For instance, carbon overcoating of supported metal catalysts can improve their hydrothermal stability. acs.org Ionic liquid layers on supported nickel catalysts have been shown to protect the active site and prolong catalyst lifetime, maintaining high selectivity and conversion over numerous cycles. rsc.org
Studies have reported catalysts that maintain high activity and selectivity for multiple reuse cycles, indicating good durability. acs.orgresearchgate.netrsc.orgrsc.orgresearchgate.net However, some systems may experience a decrease in conversion or selectivity after repeated use, which can be attributed to factors like the loss of modifying agents or changes in the catalyst structure. rsc.org
Table 1: Representative Heterogeneous Catalysts for α-Pinene Hydrogenation to this compound
| Catalyst System | Support Material | Metal(s) | Conditions | Conversion (%) | Selectivity to this compound (%) | Recyclability (Cycles) | Source |
| Ru/MF@MN | Mesoporous Silica | Ru | Water, 35°C, 2 MPa H₂, 1 h | 99.9 | 98.9 | 6 | |
| Ni/DF3C + Ionic Liquid | DF3C | Ni | 100°C, 5 MPa H₂, 90 min | >99 | >98 | 13 | rsc.org |
| Pt@Cu-MOC | Metal-Organic Cage | Pt | Mild conditions | 99 | 99 | Not specified | acs.org |
| Ru-NiO/Hβ | Hβ zeolite | Ru, Ni | 80 °C, 1.0 MPa H₂, 4 h | 100 | 98 | Not specified | researchgate.net |
| Amphiphilic Ni-B nanocatalyst | N-doped Carbon@MS | Ni, B | 80 °C, 1.0 MPa H₂, 3 h | 99.0 | 98.5 | Excellent | researchgate.netresearchgate.net |
| Pt NP aqueous system | None (stabilized) | Pt | 100 °C, 3 MPa H₂, 1.5 h | 99.44 | 93.91 | 5 | acs.org |
| Ru/C (with sonication) | Carbon | Ru | Room temperature, 400 Psi H₂ | 100 | 99 | 7 | researchgate.net |
| Ru/Al₂O₃ | Alumina | Ru | Room temperature, 400 Psi H₂ | 100 | 99–100 | 1 | researchgate.net |
| Pd/C (solvent-free) | Carbon | Pd | Various (72-89% selectivity) | Quantitative | 72-89 | 13 | researchgate.net |
| Pd/Alumina (solvent-free) | Alumina | Pd | Various (72-89% selectivity) | Quantitative | 72-89 | 14 | researchgate.net |
| Ni/N-C@MS | N-doped Carbon@MS | Ni | 120 °C, 3 MPa H₂, 3 h | 99.7 | 95.1 | >7 | ncsu.edu |
Design Principles for High-Selectivity Catalysts
Non-Precious Metal Catalysts (e.g., Nickel-based systems)
Non-precious metal catalysts, particularly those based on nickel, have garnered significant attention as cost-effective and abundant alternatives to noble metal catalysts for the hydrogenation of α-pinene to this compound.
Modified skeleton nickel catalysts represent an established industrial method for the catalytic hydrogenation of α-pinene to produce (1R)-(+)-cis-Pinane. These catalysts are prepared and subsequently modified, often using agents such as nickel chloride hexahydrate (NiCl₂·6H₂O) at specific modification levels, around 7%. google.com The modification process can be performed during catalyst preparation or in situ by introducing the modifier, unmodified catalyst, and α-pinene simultaneously into the reaction vessel. google.com
The hydrogenation reaction using modified skeleton nickel catalysts is typically conducted in an autoclave under specific conditions. Catalyst loading generally ranges from 3% to 5% by weight relative to α-pinene. google.com The reaction pressure is maintained between 2.0 and 3.0 MPa, and the temperature is controlled within the range of 80 to 100°C. google.com Reaction times typically vary from 8 to 13 hours.
Research findings indicate that the modification with NiCl₂·6H₂O enhances both the activity and selectivity of the nickel catalyst, leading to high cis-selectivity and sustained catalyst performance over multiple reaction cycles. For instance, using NiCl₂·6H₂O as a modifier at a 7% level, a catalyst loading of 3.5% relative to α-pinene, a pressure of 2.0-3.0 MPa, and a temperature of 80-85°C for 8 hours resulted in an α-pinene conversion of 99.6% and a this compound content of 96.4% in the pinane (B1207555) product. google.com Another study using FeCl₃·6H₂O as a modifier at 6% achieved a 99.7% α-pinene conversion and 96.0% this compound content. google.com The ability to add additional catalyst (0.5–1.0%) after each batch allows for multiple sequential hydrogenations, demonstrating the robustness of this method for industrial application. google.com
Amphiphilic nickel-based nanocatalysts have emerged as promising materials for the aqueous-phase hydrogenation of α-pinene to this compound, offering advantages in terms of catalytic activity, selectivity, and recyclability in green reaction media like water. ncsu.eduresearchgate.netbioresources.com
One approach involves synthesizing a catalyst by loading non-precious metal nickel nanoparticles onto a hollow nanospheric material with amphiphilic properties. ncsu.eduresearchgate.netbioresources.com This material can feature a nitrogen-doped carbon layer internally and mesoporous silica externally. ncsu.eduresearchgate.netbioresources.com The synthesis typically involves methods like impregnation-reduction. ncsu.edu The resulting Ni/N-C@MS catalyst has demonstrated good catalytic activity and stability in the hydrogenation of α-pinene using water as the solvent. ncsu.edu Under specific conditions (120 °C, 3 MPa H₂, 4 mL water, 450 rpm, 3 h), an α-pinene conversion of 99.7% and this compound selectivity of 95.1% were achieved. ncsu.edu This catalyst could be reused more than 7 times while maintaining its performance. ncsu.edu
Another example involves Ni-B alloy nanoparticles supported on a Janus amphiphilic carbon@silica nanomaterial. researchgate.net This nanomaterial possesses a hollow structure, a hydrophobic N-doped carbon inner layer, and a hydrophilic silica outer layer. researchgate.net The hollow structure provides a large surface area, facilitating mass transfer and substrate enrichment. researchgate.net The N-doping in the carbon skeleton provides anchor points for stabilizing metal nanoparticles, while the hydrophilic silica outer shell enhances catalyst dispersion and stability in water. researchgate.net The synergistic effect between Ni and B in the alloy nanoparticles significantly improves catalytic activity. researchgate.net Under mild conditions (80 °C, 1.0 MPa H₂, 3 h), this amphiphilic Ni-B nanocatalyst achieved 99.0% α-pinene conversion and 98.5% this compound selectivity, demonstrating excellent recyclability. researchgate.net The activity of this non-noble metal nanocatalyst has been reported to be comparable to that of noble metal Ru and Pd catalysts. researchgate.net
The amphiphilic nature of these nanocatalysts is crucial, as it allows them to disperse well in aqueous systems while simultaneously enriching the organic substrate (α-pinene) within their hydrophobic cavities, thus promoting efficient contact between the reactants and the catalyst active sites. ncsu.eduresearchgate.netbioresources.com In water/oil two-phase systems, the amphiphilic nanocatalyst can also act as a solid foaming agent, enhancing the dissolution of hydrogen and improving substrate contact. researchgate.net
Development of Modified Skeleton Nickel Catalysts
Innovations in Green Chemistry Synthesis Approaches
Innovations in green chemistry approaches for this compound synthesis focus on minimizing environmental impact through the use of alternative solvents or solvent-free conditions and exploring biocatalytic routes.
Solvent-free hydrogenation protocols for the synthesis of this compound from α-pinene are attractive from a green chemistry perspective, eliminating the need for organic solvents and simplifying downstream processing. researchgate.netacademie-sciences.fr
Studies have investigated the solvent-free hydrogenation of pinenes using heterogeneous catalysts based on various active metals and supports. researchgate.netacademie-sciences.fr Ruthenium (Ru) catalysts, particularly Ru/Al₂O₃, have shown high activity and selectivity for the hydrogenation of both α- and β-pinene to this compound under mild conditions (room temperature, 400 Psi H₂), achieving 99–100% selectivity at 100% conversion. researchgate.netacademie-sciences.fr The selectivity towards this compound was found to follow the order: Ru > Rh > Pt > Pd. researchgate.netacademie-sciences.fr Ru/C catalysts also demonstrated high activity and selectivity (99% selectivity at 100% conversion) for the reduction of α-pinene alone under sonication, although they were inactive without sonication. researchgate.netacademie-sciences.fr
While Ru/C showed good recyclability (seven times with no decline in activity and selectivity), Ru/Al₂O₃ could be used only once for the conversion of pinenes to this compound. researchgate.netacademie-sciences.fr The heterogeneous nature of this solvent-free hydrogenation was confirmed by the extremely low leaching rate of the metals. researchgate.netacademie-sciences.fr
Another approach to solvent-free hydrogenation involves using solid catalysts coated with a thin ionic liquid layer (SCILL). rsc.orgnih.gov This concept has been applied to the stereoselective hydrogenation of α-pinene using nickel supported on a discarded fluid catalytic cracking catalyst (DF3C) modified with an ionic liquid like 1-ethanol-3-methylimidazolium tetrafluoroborate (B81430) ([C₂OHmim][BF₄]). rsc.orgnih.gov The ionic liquid layer was found to improve the selectivity for this compound and enhance catalyst stability and longevity. rsc.orgnih.gov With an ionic liquid loading of 10 wt%, conversions and selectivities above 98% and 99%, respectively, were achieved. rsc.orgnih.gov The catalyst remained stable after 13 runs, with activity largely unchanged. rsc.orgnih.gov This SCILL catalytic system eliminates the need for organic solvents and provides an example of an ionic liquid catalytic system for green synthesis. rsc.orgnih.gov
Aqueous-phase hydrogenation of α-pinene with immobilized catalysts offers a green alternative to traditional methods that use organic solvents. This approach utilizes water as the reaction medium, facilitating catalyst recovery and reuse. ncsu.eduresearchgate.netbioresources.commdpi.com
Amphiphilic nickel-based catalysts, as discussed in Section 2.1.1.2.2, are particularly well-suited for aqueous-phase hydrogenation due to their ability to interface with both the aqueous and organic phases. ncsu.eduresearchgate.netbioresources.com For instance, Ni/N-C@MS, an amphiphilic Ni-based catalyst, demonstrated high activity and selectivity for α-pinene hydrogenation in water, achieving high conversion and this compound selectivity and showing good reusability. ncsu.edu
Ruthenium nanoparticles immobilized on functionalized amphiphilic mesoporous silica have also been successfully employed in the aqueous-phase hydrogenation of α-pinene. rsc.org Catalysts like Ru/MF@MN, where mesoporous silica is modified with both hydrophobic and hydrophilic groups, show enhanced dispersibility in organic-aqueous biphasic systems. rsc.org This amphiphilic catalyst achieved a high α-pinene conversion of 99.9% and a this compound selectivity of 98.8% in water. rsc.org The product phase after hydrogenation was transparent and colorless. rsc.org
The use of water as a solvent in these hydrogenation reactions has been suggested to enhance water-mediated hydrogen spillover and transfer, contributing to improved catalytic performance. researchgate.net The aqueous two-phase catalysis allows for easy separation and reuse of the catalyst, aligning with green chemistry principles. mdpi.com Various metal nanoparticles, including ruthenium, rhodium, platinum, and nickel, supported on different materials, have been explored for aqueous biphasic hydrogenation of olefins, including α-pinene. mdpi.com
While the primary focus of this compound synthesis is on chemical catalysis, research into biocatalytic approaches for the production of related pinene compounds, the precursor to pinane, provides insights into potential future avenues.
Studies have explored the biocatalytic production of α-pinene from renewable resources using genetically engineered microorganisms, such as Escherichia coli. nih.govnih.gov These approaches often involve engineering metabolic pathways to convert simple substrates like glucose into α-pinene. nih.govnih.gov Innovations in this area include the development of cell-free systems with modular cocatalysis to improve pinene production. nih.gov Optimization of cell-free reaction mixtures and enzyme concentrations have led to enhanced pinene yields and productivity. nih.gov
Another strategy involves enhancing the tolerance of microorganisms to pinene and optimizing enzyme activity through techniques like adaptive laboratory evolution, mutagenesis, and directed evolution. nih.gov Modular co-culture systems have also been engineered to compartmentalize different parts of the biosynthetic pathway, further improving pinene production. nih.gov
While these studies focus on the biosynthesis of pinene rather than the hydrogenation to pinane, they represent significant advancements in utilizing biological systems for the production of valuable terpenes. Future research could potentially explore biocatalytic routes for the hydrogenation of pinene or integrate biological pinene production with chemical or biocatalytic hydrogenation steps to achieve a fully bio-based process for this compound synthesis. However, specific research on the direct biocatalytic hydrogenation of pinene to this compound is less prevalent compared to the biosynthesis of pinene or chemical hydrogenation methods.
Aqueous-Phase Hydrogenation with Immobilized Catalysts
Kinetic and Process Engineering Analyses of this compound Synthesis
The catalytic hydrogenation of α-pinene to this compound involves complex kinetics and is significantly influenced by process parameters and reactor design. Understanding these factors is essential for optimizing the reaction and achieving desired product profiles.
Optimization of Reaction Parameters (Temperature, Pressure, Reaction Time)
Optimization of reaction temperature, hydrogen pressure, and reaction time is critical for maximizing α-pinene conversion and this compound selectivity. Studies have shown that these parameters have a significant impact on the reaction rate and the equilibrium between cis- and trans-pinane isomers google.comncsu.edu.
Lower temperatures and higher hydrogen pressures generally favor the production of this compound google.com. For instance, research using a modified skeleton nickel catalyst identified optimal conditions within a temperature range of 80–100°C and a pressure range of 2.0–3.0 MPa, with reaction times of 8–13 hours, yielding this compound content of 95.9-96.8% in the pinane product google.com. Another study utilizing an amphiphilic Ni-based catalyst in aqueous phase identified optimal conditions at 120 °C, 3.0 MPa H₂, and a reaction time of 3 hours, achieving 99.7% α-pinene conversion and 95.1% this compound selectivity ncsu.edu.
Investigations into the kinetics of α-pinene hydrogenation over a Ru/CeO₂-H catalyst suggested optimal conditions at 100 °C and 1.0 MPa H₂ for 3 hours researchgate.net. Another study using a RuCl₃ catalyst promoted by water found optimal conditions at 160 °C, 5 MPa H₂, and 5 hours, resulting in 99.7% α-pinene conversion and 96.3% this compound selectivity cjcatal.com.
The reaction kinetics of α-pinene hydrogenation over a Ru/MF@MN catalyst in water was found to follow a pseudo-first-order kinetic model, with rate constants increasing with temperature rsc.org.
| Catalyst Type | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | α-Pinene Conversion (%) | This compound Selectivity (%) | This compound in Pinane (%) | Source |
| Modified Skeleton Nickel | 80-100 | 2.0-3.0 | 8-13 | >99 | - | 95.9-96.8 | google.com |
| Amphiphilic Ni-based (Ni/N-C@MS) | 120 | 3.0 | 3 | 99.7 | 95.1 | - | ncsu.edu |
| Raney Ni | 100 | 6.0 | - | ~100 | >95 | - | njfu.edu.cn |
| Ru/CeO₂-H | 100 | 1.0 | 3 | - | 99 | - | researchgate.net |
| RuCl₃ promoted by water | 160 | 5.0 | 5 | 99.7 | 96.3 | >96.5 | cjcatal.com |
| Ru/MF@MN (in water) | 25 | - | - | 54.36 ± 0.1 | 98.71 ± 0.1 | - | rsc.org |
| Ru/MF@MN (in water) | 35 | - | - | - | - | - | rsc.org |
| Ru/MF@MN (in water) | 45 | - | - | - | - | - | rsc.org |
| Ru/MF@MN (in water) | 55 | - | - | - | - | - | rsc.org |
Control of cis/trans Isomer Ratio and Purity
Controlling the stereochemical outcome of α-pinene hydrogenation to favor the cis isomer is a significant aspect of process development. Factors influencing this stereoselectivity include the choice of catalyst, hydrogen pressure, temperature, and reaction time google.com.
Novel framework nickel catalysts and modified skeleton nickel catalysts have been developed to improve the this compound content in the product, achieving over 95% content in pinane google.com. Ruthenium-based catalysts, particularly Ru nanoparticles on various supports like amphiphilic silica or alumina, have demonstrated high selectivity towards this compound, with selectivities reaching up to 98.9% academie-sciences.fr. The selectivity towards the cis isomer can be influenced by the accessibility of hydrogen to the catalyst surface . Higher hydrogen pressures have been shown to improve conversion rates without necessarily compromising selectivity .
The purity of this compound is also crucial for its downstream applications. Post-reaction purification typically involves techniques such as distillation and chromatography to isolate the cis isomer . Achieving high purity, often exceeding 99%, is a key objective chemicalbook.com.
| Catalyst Type | Conditions | cis/trans Ratio or cis Selectivity (%) | Source |
| Modified Skeleton Nickel | 80–100°C, 2.0–3.0 MPa, 8–13 h | 95.9-96.8% cis in pinane | google.com |
| Ru Nanoparticles on Amphiphilic Silica | 35°C, 2 MPa H₂, 1 h, aqueous | 98.9% selectivity | |
| Ru/Al₂O₃ | Room temperature, 400 Psi H₂ (approx. 2.76 MPa) | 98-100% selectivity | academie-sciences.fr |
| Ru-NiO/Hβ zeolite | 80°C, 4 h | 98% selectivity | researchgate.net |
| RuCl₃ promoted by water | 160°C, 5 MPa H₂, 5 h | >28:1 cis/trans (96.3% selectivity) | cjcatal.com |
Mass Transfer Phenomena in Multi-Phase Hydrogenation Reactors
Reactor design and operating conditions significantly impact mass transfer. For instance, monolith-type reactors with parallel channels are being explored for hydrogenation reactions due to their potential to reduce heat and mass transfer resistance, particularly in Taylor flow regimes anr.fr. Stirring rate in agitated reactors also influences mass transfer by affecting the dispersion of hydrogen bubbles and the suspension of catalyst particles ekato.com.cn.
Studies have indicated that hydrogen transport and sorption to the catalytic site can be a kinetic limiting step in pinene hydrogenation, particularly at lower hydrogen pressures scribd.com. Improving the dispersion of hydrogen and the cooling capacity of the reactor can lead to increased mass transfer and potentially higher space-time yields ekato.com.cn. The mesoporous structure of some catalysts can shorten the mass transfer distance, thereby reducing resistance researchgate.net. Novel nanomaterials with amphiphilic properties can act as solid foaming agents, increasing gas-liquid-solid three-phase contact and accelerating the reaction researchgate.net.
The coupling of momentum, mass, and heat transfers, diffusion, and reaction within multi-phase reactors presents a complex challenge in modeling and design anr.fr. Numerical analysis using mathematical models that consider simultaneous chemical and phase transformations can help determine optimal reactor types and operating conditions for maximizing this compound yield easletters.com.
Elucidation of Chemical Transformations and Reactivity Pathways of Cis Pinane
Oxidation Chemistry and Functional Group Derivatization
cis-Pinane (B1246623) is susceptible to oxidation, leading to the formation of valuable intermediates. The oxidation process can occur through various mechanisms, including autoxidation and controlled catalytic methods.
Autoxidation Mechanisms and Hydroperoxide Formation
Autoxidation of this compound occurs upon exposure to air or dioxygen, typically proceeding via radical chain mechanisms. This process primarily yields 2-pinane hydroperoxide. researchgate.net The cis isomer of 2-hydroperoxopinane is known to generate free radicals during autoxidation. researchgate.net
Studies have shown that this compound oxidizes approximately 10 times faster than its trans isomer, attributed to steric and electronic factors. The oxidation of pinanes preferably attacks the tertiary C-H bond at the 2-position, although oxidative attack at the secondary C-H bonds at the 3- and 4-positions can also occur, leading to other products. researchgate.net
The liquid-phase oxidation of pinane (B1207555) to pinane hydroperoxide (PHP) by dioxygen has been studied at temperatures ranging from 353 to 373 K and dioxygen pressures from 2 to 4 atm. The rate of pinane oxidation follows a specific equation where a term is independent of PHP concentration, and another term is a function of [PHP] raised to the power of n, with n ranging from 0.5 to 1.0 depending on the PHP concentration. researchgate.net The selectivity of this oxidation to PHP can reach 90–95%. researchgate.net
The oxidation at the 2-position of pinanes yields cis- and trans-hydroperoxides, as well as short-lived 2-pinanyloxy radicals. These radicals can undergo fragmentation, forming a carbon radical with a cyclobutane (B1203170) structure. researchgate.net An intramolecular H-transfer from the methyl group at the 9-position to the oxygen of the trans-2-pinanyloxy radical can also occur, leading to the formation of 9-hydroperoxy trans-pinane-2-ol. researchgate.net
Controlled Oxidation to Pinonic Acid and Related Compounds
Controlled oxidation of α-pinene, from which this compound can be derived, is a common route to synthesize cis-pinonic acid. This transformation can be achieved using oxidative reagents such as KMnO₄, CrO₃, or O₂ with catalysts. calstate.edu cis-Pinonic acid is a significant product of α-pinene oxidation in the atmosphere, formed through reactions with O₃, •OH, or •NO₃. nih.govacs.org
A common laboratory method for synthesizing cis-pinonic acid involves the oxidation of α-pinene using potassium permanganate (B83412). calstate.edu This procedure typically involves mixing α-pinene with ammonium (B1175870) sulfate (B86663) and water, maintaining the temperature under 10°C. calstate.edu Sodium thiosulfate (B1220275) can be used during workup to help convert the color of the solution. calstate.edu The product, cis-pinonic acid, is often obtained as a yellow-brown oil and can be confirmed using techniques like ¹H NMR spectroscopy. calstate.edu
The oxidation of α-pinene to cis-pinonic acid using potassium permanganate has been successfully carried out, producing cis-pinonic acid with fair yield. calstate.edu The transformation of α-pinene to cis-pinonic acid can be achieved through oxidation using oxidative reagents like KMnO₄, followed by functional group conversions. calstate.edu
cis-Pinonic acid, possessing both a carboxylic acid and a ketone functional group, can undergo a variety of chemical transformations.
Amidation: The carboxylic acid group of cis-pinonic acid can be converted to an acyl chloride using reagents like oxalyl chloride, which then readily reacts with substituted amines to form amide derivatives. calstate.edu Novel amide derivatives have been synthesized from cis-pinonic acid and different substituted amines with yields ranging from 50-58%. calstate.edu
Esterification: Carboxylic acids can undergo esterification reactions with alcohols. scribd.com While not specifically detailed for cis-pinonic acid in the provided text, this is a general reaction for carboxylic acids.
Wittig Reactions: The ketone functional group on cis-pinonic acid can be transformed into an alkene using Wittig reactions under mild acidic conditions. calstate.edu
Schiff Base Formation: The ketone functional group can also react with primary amines under mild acidic conditions to form Schiff bases. calstate.edu
These transformations allow for the synthesis of a range of novel molecules derived from cis-pinonic acid. calstate.edu
cis-Pinonic acid can undergo photolytic degradation, particularly in aqueous environments, which is relevant to its atmospheric fate. Direct aqueous photolysis of cis-pinonic acid by 280–400 nm radiation has been investigated. acs.org
The photolysis of cis-pinonic acid can result in Norrish type II isomerization, leading to the formation of 3-isopropenyl-6-oxoheptanoic acid, also known as limononic acid, as a major product. acs.org This has been confirmed by spectroscopic methods including ¹H and ¹³C NMR, chemical ionization mass spectrometry, and electrospray ionization mass spectrometry. acs.org
Several minor products resulting from Norrish type I splitting of cis-pinonic acid have also been detected during photolysis. acs.org Theoretical studies using density functional theory have supported the occurrence of both Norrish type I and Norrish type II photolysis pathways, driven by the dynamics on the lowest excited state potential energy surface. researchgate.net
In the gas phase, deprotonated norpinonic acid (a related compound with a similar bicyclic structure and fragmentation patterns relevant to pinonic acid) undergoes fragmentation via two main pathways upon collisional activation. copernicus.orgresearchgate.net One pathway involves decarboxylation, leading to a fragment with m/z 125. copernicus.orgresearchgate.net The second pathway involves the loss of a neutral molecule (C₄H₆O), forming an anion with m/z 99. copernicus.orgresearchgate.net Further fragmentation of the m/z 125 anion yields ions with m/z 69, 57, and 55. copernicus.orgresearchgate.net These fragmentation pathways have been studied using tandem mass spectrometry and density functional theory calculations to determine experimental threshold energies and propose possible chemical structures for the fragment anions. copernicus.orgresearchgate.netcopernicus.org
Chemical Transformations of cis-Pinonic Acid (e.g., Amidation, Esterification, Wittig Reactions, Schiff Base Formation)
Transition Metal-Catalyzed Oxidation Processes
Transition metal complexes can catalyze the oxidation of this compound, often influencing the selectivity of the reaction. Studies have investigated the use of transition metal acetylacetonate (B107027) complexes, including copper and cobalt complexes, immobilized on modified activated carbon for the oxidation of pinane with tert-butyl hydroperoxide (t-BHP) as the oxidant. researchgate.netutl.pt
In the presence of these catalysts at room temperature and atmospheric pressure, the oxidation of this compound with t-BHP primarily yields 2-pinane hydroperoxide, with minimal formation of 2-pinanol. utl.pt High selectivity to 2-pinane hydroperoxide (93% for Co(II)(acac)₂hxd-C and 84% for Cu(II)(acac)₂hxd-C at 91% conversion) has been observed with these immobilized catalysts. utl.pt The oxidative transformation under these conditions involves free radical autoxidation pathways, similar to those observed with zeolite encapsulated phthalocyanine (B1677752) complexes. utl.pt t-BHP is likely adsorbed and decomposed by the complexes, and pinane is oxidized by reaction with t-Bu(per)oxy radicals followed by oxygen addition. utl.pt
Transition metal-catalyzed autoxidations of pinanes (mixtures of cis and trans) using systems like Co(OAc)₂/Mn(OAc)₂/NH₄Br with dioxygen as the oxidant have also been studied. acs.org These reactions can directly produce pinanols (a mixture of diastereoisomers) with reasonable selectivity. acs.org For example, a selectivity of 71% for pinanols (with a cis:trans ratio of 3:1) was achieved at 17% conversion using this catalytic system. acs.org Autoxidations in the absence of a catalyst followed by decomposition of the hydroperoxides with Na₂SO₃ or PPh₃ also yielded pinanols. acs.org
The use of supported transition metal catalysts, such as iron-phthalocyanines supported on activated carbons, for the oxidation of this compound with t-butyl hydroperoxide at room temperature and atmospheric pressure has also been reported. researchgate.net Encapsulated transition metal complexes have been shown to enhance catalyst stability and influence activity and selectivity, often yielding mainly 2-pinane hydroperoxide compared to homogeneous counterparts which show higher selectivities to 2-pinanol. researchgate.net
Here is a table summarizing some of the chemical transformations discussed:
| Starting Material | Reagent/Conditions | Major Product(s) | Reaction Type |
| This compound | Air/Dioxygen | 2-Pinane hydroperoxide | Autoxidation |
| α-Pinene | KMnO₄, CrO₃, or O₂ + Catalyst | cis-Pinonic acid | Controlled Oxidation |
| cis-Pinonic Acid | Oxalyl Chloride, then Substituted Amine | Amide derivatives | Amidation (via acyl chloride) |
| cis-Pinonic Acid | Wittig Reagents (under mild acidic conditions) | Alkene | Wittig Reaction |
| cis-Pinonic Acid | Primary Amine (under mild acidic conditions) | Schiff Base | Schiff Base Formation |
| cis-Pinonic Acid | UV light (280-400 nm) in aqueous solution | Limononic acid | Photolytic Isomerization |
| Deprotonated Norpinonic Acid (Gas Phase) | Collisional Activation (ER-CID) | Fragments (m/z 125, 99, etc.) | Fragmentation |
| This compound | t-BHP + Immobilized Transition Metal Catalyst (e.g., Co, Cu) | 2-Pinane hydroperoxide | Transition Metal-Catalyzed Oxidation |
| Pinanes (cis/trans mixture) | Co(OAc)₂/Mn(OAc)₂/NH₄Br + O₂ | Pinanols | Transition Metal-Catalyzed Autoxidation |
Chlorooxidation Reactions of Pinane-Derived Alcohols
Pinane-derived alcohols, such as cis- and trans-pinan-2-ol, can undergo chlorooxidation reactions. researchgate.netwikipedia.org This process involves reaction with hypochlorous acid. researchgate.net For cis-pinanol, this reaction yields a novel chloroketone, specifically 1-[3-(2-chloroethyl)-2,2-dimethylcyclobutyl]ethanone. researchgate.net In contrast, trans-pinanol reacts under similar conditions to produce a tricyclic ether, 6,9-dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane. researchgate.net These distinct products highlight the influence of the stereochemistry of the pinan-2-ol starting material on the outcome of the chlorooxidation. The chlorooxidation reaction has also been applied to other terpene alcohols, including dihydroplinol, tetrahydromyrcenol, and tetrahydrolinalool, suggesting its broader applicability in terpene chemistry. researchgate.net
Thermal Rearrangement and Pyrolysis Mechanisms
The thermal treatment of this compound and its derivatives leads to structural rearrangements and fragmentation, primarily involving the scission of the cyclobutane ring. acs.org This process is a significant route to acyclic and monocyclic terpene isomers. acs.org
Retro-[2+2]-Cycloaddition Dynamics
Thermal isomerization of pinane-type molecules, including this compound, proceeds through mechanisms that can be described as retro-[2+2]-cycloaddition. researchgate.netresearchgate.net This involves the cleavage of the cyclobutane ring, effectively reversing a [2+2] cycloaddition process. Studies using ab initio multiconfigurational calculations have investigated both concerted and stepwise retro-[2+2]-cycloaddition mechanisms for the conversion of cis- and trans-pinane into acyclic products like beta-citronellene and isocitronellene (B1251754). researchgate.netnih.gov These computational studies indicate that the stepwise mechanism, which involves biradical intermediates, is energetically favored compared to a concerted pathway. researchgate.netnih.gov
Characterization and Role of Biradical Intermediates
The thermal rearrangement of pinane derivatives is understood to proceed via biradical intermediates formed by the homolytic cleavage of a carbon-carbon bond in the cyclobutane ring. researchgate.netmdpi.comdb-thueringen.dedb-thueringen.de For instance, the thermal isomerization of pinan-2-ol to linalool (B1675412) is proposed to occur via a biradical intermediate. mdpi.com This intermediate can lead to the formation of acyclic products, such as linalool, as the main product, and monocyclic by-products like β-terpineol. mdpi.com The stability and reactivity of these biradical intermediates are influenced by the substituents adjacent to the initial bridge-head carbon atoms in the pinane system. db-thueringen.de Quantum chemical calculations support the involvement of biradical intermediates, showing that stepwise pathways via these species have lower activation barriers than concerted mechanisms. researchgate.netnih.gov Specifically, a gauche ring opening of the cyclobutane ring in cis- and trans-pinane leading to biradicals is found to have significantly lower activation barriers than the competing anti ring opening. researchgate.netnih.gov
Comprehensive Kinetic Modeling of Thermal Isomerization
Kinetic studies have been performed to understand the thermal isomerization of cis- and trans-pinane. acs.orgresearchgate.net These studies aim to determine rate constants and activation parameters for the reactions involved. acs.orgresearchgate.net A kinetic model based on competitive first-order reactions has been developed to describe the thermal rearrangement of this compound and trans-pinane, as well as the subsequent reactions of the primary acyclic products like beta-citronellene and isocitronellene. acs.orgresearchgate.net This model can predict the temperature-dependent mole fractions of the compounds during the rearrangement process, taking into account parameters such as flow rate and reactor volume in flow-type pyrolysis experiments. acs.org The calculated activation energies from theoretical studies show good agreement with experimental kinetic data, supporting the proposed reaction mechanisms involving biradical intermediates. researchgate.netnih.gov
Detailed research findings from kinetic studies provide valuable data on the thermal behavior of this compound. For example, pyrolysis experiments with this compound in a batch reactor in the temperature range of 553–603 K have yielded apparent rate constants and Arrhenius parameters. researchgate.net
Table 1: Apparent Kinetic Parameters for Thermal Pyrolysis of Pinane
| Parameter | Value | Temperature Range (K) | Source |
| Apparent Pre-exponential Factor (A) | 5.7 × 10¹⁰ s⁻¹ | 553–603 | researchgate.net |
| Apparent Activation Energy (Ea) | 173 kJ·mol⁻¹ | 553–603 | researchgate.net |
These findings indicate that pinane exhibits higher thermal instability compared to some other typical model fuels. researchgate.net
Ring-Opening Reactions and Transformations
The cyclobutane ring in this compound is susceptible to ring-opening reactions under various conditions, including thermal stress. researchgate.net These reactions are central to the transformation of the bicyclic pinane structure into acyclic or monocyclic compounds.
Stereochemical Aspects of Cyclobutane Ring Fission
The thermal ring opening of cyclobutane rings, including those in pinane derivatives, involves specific stereochemical outcomes. In the context of thermal electrocyclic reactions, the ring opening of cyclobutenes (related four-membered rings) typically proceeds via a conrotatory pathway according to the Woodward-Hoffmann rules. libretexts.org While this compound is a saturated system, the principle of bond fission leading to intermediates and subsequent transformations is relevant. The stepwise retro-[2+2]-cycloaddition of this compound involves the scission of a C-C bond in the cyclobutane ring, leading to a biradical. researchgate.netnih.gov The stereochemical course of this fission, particularly the preference for gauche over anti ring opening in the biradical pathway, influences the observed products and the differences in reactivity and selectivity between cis- and trans-pinane. researchgate.netnih.gov The stereochemistry of substituents on the cyclobutane ring can significantly impact the outcome of ring-opening reactions and subsequent rearrangements. researchgate.netacs.org
Table 2: Stereochemical Outcomes in Thermal Ring Opening
| Starting Material (Analogue) | Reaction Type | Observed Stereochemistry | Reference |
| cis-3,4-dimethylcyclobutene | Thermal Ring Opening | Conrotatory | libretexts.org |
| trans-3,4-dimethylcyclobutene | Thermal Ring Opening | Conrotatory | libretexts.org |
| This compound (Biradical Pathway) | C-C Bond Fission | Favored gauche opening | researchgate.netnih.gov |
The products formed from the thermal isomerization of saturated pinane systems, such as cis- and trans-pinane, are primarily two open-chain products resulting from competing reaction pathways. db-thueringen.de
Formation of Acyclic Monoterpene Isomers
This compound can be catalytically isomerized to acyclic monoterpene isomers, notably dihydromyrcene (B1198221). This transformation typically occurs at elevated temperatures, ranging from 380 to 460 °C, utilizing carbon materials with developed surfaces as catalysts. google.com For instance, passing this compound vapors through a carbon filament catalyst at 390 °C with argon as a carrier gas yields dihydromyrcene. google.com This catalytic cracking of this compound has been shown to be superior to thermal cracking for obtaining dihydromyrcene. researchgate.netaeeisp.comcabidigitallibrary.org At complete conversion of this compound, the selectivity for dihydromyrcene can exceed 50% with catalytic cracking, whereas thermal cracking results in lower selectivity. aeeisp.comcabidigitallibrary.org
Another important acyclic monoterpene isomer derived from pinane is linalool. scentree.coresearchgate.net Linalool can be synthesized from α-pinene through a process involving hydrogenation to pinane, oxidation to pinane hydroperoxide, reduction to pinanol, and subsequent thermal isomerization of pinanol to linalool. researchgate.netcore.ac.ukacs.org This thermal isomerization of cis-2-pinanol (B1609434) to linalool typically requires high temperatures (600-650 °C) but can suffer from low selectivity due to the decomposition of linalool under these conditions, forming plinols. core.ac.uk Geraniol and nerol, which are isomers of linalool, can also be synthesized from pinane derivatives. guidechem.comscentree.cowikipedia.orgperfumerflavorist.comscentree.co
Synthesis and Exploration of Novel Pinane-Based Derivatives
The pinane skeleton serves as a valuable chiral scaffold for the stereoselective synthesis of a variety of novel derivatives with potential applications in asymmetric catalysis and as biologically active compounds.
Stereoselective Synthesis of Chiral Aminodiols
Pinane-based chiral aminodiols have been synthesized stereoselectively, often starting from readily available pinene derivatives like (−)-α-pinene or (−)-β-pinene. researchgate.netnih.govmdpi.comjyu.fi One approach involves the conversion of isopinocarveol, prepared from (−)-α-pinene, into condensed oxazolidin-2-one via carbamate (B1207046) formation followed by a stereoselective aminohydroxylation process. researchgate.netnih.govjyu.fibeilstein-journals.org Another route utilizes (−)-β-pinene, which is transformed into 3-methylenenopinone, followed by reduction to an allylic alcohol intermediate. Stereoselective epoxidation of this allylic alcohol and subsequent ring opening with primary and secondary amines yields aminodiols. mdpi.com These pinane-based aminodiols have been explored as chiral catalysts in asymmetric reactions. researchgate.netnih.govmdpi.com
Cyclization Reactions to Form Oxazolidine Structures
Pinane-based aminodiols can undergo regioselective ring closure reactions with aldehydes, such as formaldehyde (B43269) or benzaldehyde, to form pinane-condensed oxazolidines. nih.govbeilstein-journals.orgbeilstein-journals.org This cyclization provides a route to synthesize heterocyclic structures incorporating the pinane framework. The regioselectivity of this ring closure has been investigated, showing exclusive formation of oxazolidines in some cases. mdpi.combeilstein-journals.org
Stereoselective Approaches to Amino Ketones of the Pinane Series
Stereoselective synthesis of amino ketones in the pinane series has been reported, often utilizing pinane-based hydroxy ketones as starting materials. researchgate.netresearchgate.net For example, the condensation of 3α-hydroxy-10β-pinan-4-one with primary amines can lead to the formation of amino ketones. researchgate.netresearchgate.net These reactions can be highly diastereoselective, yielding single diastereoisomers of the amino ketones. researchgate.netresearchgate.net
Strategic Applications of Cis Pinane in Advanced Chemical Syntheses
cis-Pinane (B1246623) as a Foundational Chiral Pool Synthon
The concept of the chiral pool involves utilizing readily available enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. researchgate.netresearchgate.net this compound, accessible from the abundant chiral terpene α-pinene, fits well within this strategy, providing a bicyclic scaffold with defined stereochemistry for downstream applications in asymmetric synthesis. wikipedia.orgresearchgate.netresearchgate.netfishersci.se
Production of Chiral Fine Chemicals and Intermediates (e.g., Linalool (B1675412), Fragrances)
This compound plays a crucial role in the synthesis of various chiral fine chemicals and intermediates, notably in the production of fragrance compounds like linalool. researchgate.netforeverest.netnih.govcore.ac.uk A key route involves the oxidation of this compound to this compound hydroperoxide, followed by reduction to cis-pinanol. foreverest.netnih.govwikipedia.org Thermal isomerization of cis-pinanol then yields linalool. nih.govwikipedia.org Linalool is a widely used monoterpenoid fragrance and an important intermediate in the synthesis of vitamins A and E. foreverest.netnih.govcore.ac.ukontosight.ai
The synthesis of linalool from α-pinene via pinane (B1207555) and pinanol is a significant industrial process, often starting with the catalytic hydrogenation of α-pinene to produce a mixture of cis- and trans-pinane, with selectivity towards the cis isomer being achievable under specific catalytic conditions. researchgate.netnih.govresearchgate.netacademie-sciences.fr Subsequent steps involve the selective oxidation and reduction to obtain pinanol, which is then subjected to high-temperature cracking to yield linalool. foreverest.netnih.gov
Building Block Utility in Asymmetric Organic Synthesis
Beyond its role in producing specific fragrance compounds, this compound and its derivatives serve as valuable chiral building blocks in broader asymmetric organic synthesis. ambeed.com The bicyclic structure and the presence of methyl groups provide a rigid scaffold and defined stereocenters that can influence the stereochemical outcome of reactions.
Pinane-derived ligands and auxiliaries have been explored for their utility in promoting enantioselectivity in various transformations. mdpi.comarkat-usa.org For instance, pinene-derived iminodiacetic acid (PIDA) ligands have been shown to enable highly diastereoselective synthesis of oxiranyl C(sp³) boronates, which can then be transformed into α-boryl aldehydes with complete stereochemical purity. acs.org This highlights the potential of incorporating the pinane framework into chiral ligands to control stereochemistry in the formation of new carbon-carbon bonds.
Research has also investigated the synthesis of pinane-based chiral tridentate ligands for applications in asymmetric additions, such as the addition of diethylzinc (B1219324) to aldehydes, demonstrating that these ligands can favor the formation of specific enantiomers. mdpi.com This underscores the versatility of the pinane structure as a foundation for designing chiral catalysts and auxiliaries for enantioselective transformations, a critical aspect of modern organic synthesis for producing enantiomerically pure pharmaceuticals and fine chemicals. mdpi.comuni-muenchen.de
Evaluation of this compound as a Sustainable Bio-Based Solvent
In addition to its use as a synthon, this compound is being evaluated for its potential as a sustainable bio-based solvent, offering an alternative to traditional fossil-based solvents. academie-sciences.frmdpi.comresearchgate.net This interest stems from its derivation from renewable resources (pinenes from pine trees) and its favorable physical properties. researchgate.netresearchgate.netrsc.org
Efficacy as an Alternative to Fossil-Based Solvents
Studies have shown that pinane, including this compound, compares favorably with conventional fossil-based solvents like n-hexane in terms of solubilization capacity for certain natural products. researchgate.netmdpi.comresearchgate.net Experimental evaluations and computational simulations (using methods like COSMO-RS) have indicated that this compound can effectively solubilize various compounds. mdpi.comresearchgate.netrsc.org For example, cis-rich pinane demonstrated a higher efficiency than n-hexane in extracting carotenoids from carrots. researchgate.netrsc.org It also showed comparable performance to n-hexane for the extraction of oil from rapeseeds and aromas from caraway seeds. researchgate.netrsc.org
Table 1: Comparison of Solubilization Capacity: this compound vs. n-Hexane
| Compound | Solubilization Capacity (Relative to n-Hexane) | Reference |
| β-carotene | 42 times more soluble | researchgate.netmdpi.com |
| Vanillin | 2 times more soluble | researchgate.netmdpi.com |
| Rosmarinic acid | 3 times more soluble | researchgate.netmdpi.com |
| Carotenoids (from carrots) | Higher yield (95.4% vs 78.1%) | researchgate.netrsc.org |
| Oil (from rapeseeds) | Similar yield | researchgate.netrsc.org |
| Aromas (from caraway seeds) | Similar composition | researchgate.netrsc.org |
This data suggests that this compound possesses the necessary solvency power to function as a viable alternative in various extraction and reaction processes, potentially reducing the reliance on petrochemical solvents. researchgate.netmdpi.comresearchgate.net
Application in Diverse Organic Reactions (e.g., Condensation, Substitution, Coupling, Cyclization, Ring-Closing Metathesis)
While the primary focus in the provided context is on this compound's role in the synthesis of specific compounds and as a solvent for extraction, its potential as a reaction medium in diverse organic transformations is also being explored. Pinane has been reported as being effective in key synthesis reactions such as Knoevenagel condensation, thalidomide (B1683933) synthesis, and Suzuki coupling. sigmaaldrich.com These examples indicate its utility as a solvent in various reaction types, including condensation and coupling reactions. The use of bio-based solvents like pinane in these reactions aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes.
Catalytic Roles Beyond this compound Production
Beyond its formation through the hydrogenation of pinene, this compound serves as a key precursor for compounds utilized in catalytic applications. These roles leverage the inherent structural features of the pinane skeleton.
Pinane Hydroperoxides as Initiators in Polymerization Processes
Pinane hydroperoxide (PHP), a derivative of pinane, is a significant radical initiator in various polymerization processes. It is notably employed in the production of synthetic rubbers, such as styrene-butadiene rubber (SBR). americanchemistry.comfishersci.cathegoodscentscompany.comthegoodscentscompany.comwikidata.orgregulations.govnih.govnih.gov The synthesis of PHP can be achieved through the autoxidation of pinane in the presence of light and air. americanchemistry.comregulations.govthegoodscentscompany.com The cis isomer of 2-hydroperoxopinane is known to generate free radicals during autooxidation. americanchemistry.com
The application of pinane hydroperoxide as a polymerization initiator has been shown to influence the characteristics of the resulting polymers. Studies have investigated the effect of PHP on the polymerization of SBR 1502, demonstrating that PHP can exhibit higher catalytic activity compared to other hydroperoxides like diisopropylbenzene hydroperoxide. nih.gov The use of this compound hydroperoxide as an initiator in low-temperature butadiene-styrene polymerization is particularly important, as it can lead to improved performance and specifications of the synthetic rubber, especially at high monomer conversions. wikidata.org
The mechanism typically involves the decomposition of the hydroperoxide to generate free radicals, which then initiate the chain growth of monomers like styrene (B11656) and butadiene, leading to the formation of polymer chains. americanelements.com
Precursors for Chiral Ligands in Asymmetric Catalysis
This compound and its parent compounds, alpha-pinene (B124742) and beta-pinene, are extensively used as chiral starting materials for the synthesis of a diverse range of chiral ligands employed in asymmetric catalysis. wikipedia.orgwikipedia.orgfishersci.cafishersci.cafishersci.noereztech.comwikipedia.orgfishersci.secenmed.comnih.govnih.govnih.govuni.lueasychem.org Asymmetric catalysis is a crucial area in modern organic synthesis, enabling the production of enantiomerically enriched compounds.
Derivatives of pinane have been transformed into various types of chiral ligands, including pinane-based chiral aminodiols wikipedia.orgfishersci.nowikipedia.org, phosphine (B1218219) ligands fishersci.cafishersci.cacenmed.comnih.goveasychem.orgthegoodscentscompany.com, and tridentate ligands. wikipedia.orgwikipedia.orgfishersci.no These ligands, when complexed with transition metals such as rhodium, ruthenium, copper, and palladium, form chiral catalysts. fishersci.cafishersci.cafishersci.senih.govnih.govnih.govuni.lu
Computational and Theoretical Studies of Cis Pinane
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. These methods can be used to calculate properties like energies, geometries, vibrational frequencies, and electronic transitions.
Conformational Analysis and Stability
Conformational analysis using quantum chemical methods helps to identify the stable three-dimensional arrangements of a molecule and their relative energies. While the searches did not yield specific detailed conformational analysis studies solely focused on cis-Pinane (B1246623), related studies on similar bicyclic systems like pinene and substituted cyclohexanes highlight the applicability of these methods. For instance, DFT calculations have been used to optimize the geometries and determine the relative energies of different conformers of substituted cyclohexanols to distinguish diastereomers comporgchem.com. Such methods would be directly applicable to studying the conformational landscape and relative stabilities of this compound conformers, which are influenced by the bicyclo[3.1.1]heptane ring system and the methyl substituents.
Elucidation of Reaction Pathways, Transition States, and Activation Barriers
Quantum chemical calculations are essential for mapping out reaction pathways, locating transition states, and calculating activation barriers. This provides detailed information about how a reaction proceeds at the molecular level. Studies on the thermal rearrangement and pyrolysis of pinane (B1207555) isomers, including this compound, have utilized theoretical investigations to understand their reaction mechanisms researchgate.net. For example, the pyrolysis of this compound can involve simple C-C bond cleavage or isomerization via ring C-C bond fission to form highly active diradicals gumed.edu.pl. Theoretical studies have explored the mechanisms of reactions involving related pinene compounds, such as ozonolysis and reactions with hydroxyl radicals, by identifying intermediates and transition states and calculating activation energies aip.orgrsc.orgresearchgate.net. Similar approaches can be applied to this compound to elucidate the detailed mechanisms and energetics of its various reactions, such as its known pyrolysis to dimethyloctadienes or its formation from α-pinene hydrogenation gumed.edu.plwikipedia.org.
Prediction of Spectroscopic Signatures for Mechanistic Insight
Predicting spectroscopic signatures, such as vibrational frequencies (IR, Raman) and NMR chemical shifts, using quantum chemistry can aid in identifying reaction intermediates and confirming proposed mechanisms. DFT simulations, for instance, have been used to predict NMR shifts, which can help in identifying outliers in experimental data . Theoretical calculations of vibrational frequencies can help assign experimental spectra and understand the structural changes occurring during a reaction. While direct studies predicting the spectroscopic signatures of this compound reaction intermediates were not prominently found, the principle has been applied to related systems and reaction studies researchgate.netcore.ac.uk. For example, theoretical studies on the ozonolysis of β-pinene used DFT to obtain geometries and energetics, which are foundational for predicting spectroscopic properties of intermediates aip.org.
Density Functional Theory (DFT) Applications to Reaction Mechanisms
Density Functional Theory (DFT) is a widely used quantum chemical method for studying reaction mechanisms due to its balance of computational cost and accuracy for many chemical systems. DFT has been applied to investigate the mechanisms of reactions involving pinane and related compounds. Studies on the hydrogenation of pinene, which yields this compound, have utilized DFT to investigate the reaction mechanism and the role of catalysts researchgate.net. DFT calculations have also been employed in conjunction with molecular dynamics simulations to examine the high-temperature dissociation (pyrolysis) of this compound, identifying key decomposition pathways and products gumed.edu.pl. The application of DFT allows for the calculation of energies and structures along the reaction coordinate, providing insights into transition states and activation barriers relevant to this compound chemistry.
Molecular Dynamics Simulations for Dynamic Behavior of Pinane Systems
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into their flexibility, interactions, and dynamic processes. While specific MD simulations focused solely on the dynamic behavior of isolated this compound molecules were not extensively highlighted, MD simulations have been applied to study related systems and processes where pinane-like structures are involved. For example, ReaxFF molecular dynamics simulations have been used to examine the pyrolysis characteristics of this compound at high temperatures, providing atomistic insights into the dissociation process gumed.edu.plx-mol.com. MD simulations have also been employed to study the behavior of cis-pinonic acid, a derivative of α-pinene oxidation, at the water-air interface, illustrating the application of MD to pinane-related compounds in different environments acs.orgacs.org. These studies demonstrate the potential of MD simulations to explore the dynamic aspects of this compound in various phases and conditions.
Development of Kinetic Models for Complex Reaction Systems Involving Pinane
Theoretical studies contribute to the development of kinetic models that describe the rates of complex reaction systems involving this compound. These models are crucial for predicting product distributions and optimizing reaction conditions. Kinetic models for the thermal rearrangement of cis- and trans-pinane have been developed based on experimental pyrolysis data and theoretical considerations researchgate.netacs.orgnih.gov. These models often employ competitive first-order reaction schemes to describe the transformation of pinane isomers into products like β-citronellene and isocitronellene (B1251754) researchgate.netacs.org. Computational studies, including quantum chemical calculations to determine activation parameters, can provide essential input for building and validating these kinetic models researchgate.netnih.gov. The pyrolysis kinetics of pinane has been investigated, yielding apparent rate constants and Arrhenius parameters that can be incorporated into kinetic models researchgate.net.
Advanced Analytical Methodologies in Cis Pinane Research
Spectroscopic Techniques for Comprehensive Structural and Stereochemical Characterization
Spectroscopic methods provide invaluable insights into the molecular structure and spatial arrangement of atoms within cis-pinane (B1246623) and its derivatives.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NOESY)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), is a fundamental tool for the structural elucidation of this compound and related compounds. 1D NMR spectra, specifically ¹H and ¹³C NMR, provide detailed information about the types of protons and carbons present, their chemical environments, and connectivity. Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of signals to specific atoms within the this compound skeleton.
For instance, ¹H NMR spectroscopy has been used to confirm the formation of cis-pinonic acid, a derivative of α-pinene oxidation, by identifying characteristic proton signals. Similarly, NMR spectra were recorded using a Bruker Avance III 400 MHz spectrometer in studies investigating the hydrogenation of pinenes to this compound.
2D NMR techniques, particularly NOESY, are essential for determining the relative stereochemistry of this compound. NOESY experiments reveal through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. By observing NOE correlations between protons on the bicyclic system and the methyl groups, researchers can confirm the cis fusion of the cyclobutane (B1203170) and cyclohexane (B81311) rings and the orientation of substituents. Validation of enantiomeric excess in this compound synthesis has also been reported to involve NMR spectroscopy to verify structural integrity.
X-ray Crystallography for Absolute Configuration Determination
Chromatographic Techniques for Mixture Analysis and Reaction Monitoring
Chromatographic methods are indispensable for separating this compound from reaction mixtures or natural sources, quantifying its concentration, and assessing the purity and selectivity of synthesis reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Conversion and Selectivity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in this compound research, particularly for analyzing volatile mixtures and monitoring reaction progress. GC separates components based on their boiling points and interaction with the stationary phase, while MS provides molecular weight and fragmentation information for identification.
GC-MS analysis is routinely employed to determine the conversion of starting materials (such as α- and β-pinene) and the selectivity towards this compound in hydrogenation reactions. The relative proportions of cis- and trans-pinane isomers formed during hydrogenation are typically quantified by GC-MS. For instance, studies on the solvent-free hydrogenation of pinenes over different catalysts have utilized GC-MS to assess conversion and the cis/trans-pinane selectivity. Data tables presenting conversion and selectivity values determined by GC-MS are common in such research.
GC-MS is also used for the identification of this compound as a component in complex mixtures, such as essential oils. The identification is often based on comparing the mass spectra and retention indices with those of authentic standards and literature data. Predicted GC-MS spectra for this compound are also available in databases.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar and High-Molecular-Weight Derivatives
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of less volatile, more polar, or higher-molecular-weight compounds that are not suitable for GC-MS. This is particularly relevant for studying derivatives of this compound or products formed in reactions like oxidation.
LC-MS has been extensively used to characterize the chemical composition of secondary organic aerosols (SOA) formed from the oxidation of α-pinene, a precursor to this compound. These oxidation processes can yield polar and higher-molecular-weight compounds such as cis-pinonic acid, cis-pinic acid, and hydroxy-pinonic acid isomers, which are effectively analyzed by LC-MS. LC-MS, often coupled with tandem MS (LC-MS/MS), allows for the identification and tentative structural assignment of numerous oxidation products based on their molecular weight and fragmentation patterns. LC-MS techniques have also been applied to screen for phenolic acids and flavonoid content in plant extracts where this compound is a component of the essential oil.
Advanced Elemental Analysis for Catalyst Characterization (e.g., ICP/MS for Metal Leaching Studies)
Advanced elemental analysis techniques, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), are critical for the characterization of catalysts used in reactions involving this compound, particularly in hydrogenation processes.
ICP-MS is specifically utilized to determine the concentration of metal leached from heterogeneous catalysts into the reaction solution. Monitoring metal leaching is essential for confirming the heterogeneous nature of the catalysis and assessing the stability and potential deactivation of the catalyst over multiple reaction cycles. Studies on the solvent-free hydrogenation of pinenes to this compound over various metal catalysts (e.g., Ru, Rh, Pt, Pd) supported on different materials (e.g., charcoal, alumina (B75360), silica) have employed ICP/MS to measure the extremely low leaching rates of the active metals. For example, ICP testing has shown a significant loss of the active component nickel in an amphiphilic nickel-based catalyst after several recycling cycles in α-pinene hydrogenation. This type of elemental analysis provides crucial data for understanding catalyst performance and deactivation mechanisms.
Q & A
Q. What laboratory synthesis methods are most effective for producing high-purity cis-Pinane, and how are stereochemical outcomes validated?
- Methodological Answer : cis-Pinane is typically synthesized via catalytic hydrogenation of α-pinene using transition metal catalysts (e.g., palladium or nickel). Key parameters include catalyst loading, hydrogen pressure, and reaction temperature. Stereochemical purity is validated using chiral gas chromatography (GC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to distinguish between cis- and trans-isomers. Baseline separation in GC columns (e.g., β-cyclodextrin-based chiral stationary phases) ensures accurate quantification .
Q. Which analytical techniques are critical for characterizing this compound in complex mixtures, and how are interferences mitigated?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying cis-Pinane in mixtures. To mitigate co-elution issues, tandem MS (GC-MS/MS) or two-dimensional GC (GC×GC) enhances resolution. Quantitative NMR (qNMR) using deuterated solvents and internal standards (e.g., tetramethylsilane) provides complementary structural validation. Matrix effects in biological samples are minimized via solid-phase microextraction (SPME) or liquid-liquid extraction .
Q. How does this compound’s stereochemistry influence its physicochemical properties compared to trans-Pinane?
- Methodological Answer : Comparative studies using differential scanning calorimetry (DSC) and density functional theory (DFT) calculations reveal that cis-Pinane’s bicyclic structure confers higher thermal stability but lower solubility in polar solvents than trans-Pinane. Solubility parameters are measured via cloud-point titration, while dipole moments are calculated using Gaussian software to correlate with experimental dielectric constants .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound derivatives in asymmetric synthesis?
- Methodological Answer : Contradictions often arise from differences in catalyst matrices or solvent polarity. A systematic approach involves:
- Replicating studies under controlled conditions (e.g., inert atmosphere, standardized catalyst activation).
- Using design of experiments (DoE) to isolate variables (e.g., ligand-catalyst ratios, solvent dielectric constants).
- Applying in situ infrared (IR) spectroscopy to monitor intermediate species during reactions. Cross-referencing with computational mechanistic studies (e.g., DFT) identifies steric vs. electronic influences .
Q. How can researchers design a PICOT framework to investigate cis-Pinane’s bioactivity in antimicrobial studies?
- Methodological Answer :
- P (Population): Gram-positive bacteria (e.g., Staphylococcus aureus).
- I (Intervention): cis-Pinane at varying concentrations (e.g., 0.1–10 μM).
- C (Comparison): trans-Pinane or commercial antibiotics (e.g., ampicillin).
- O (Outcome): Minimum inhibitory concentration (MIC) and biofilm inhibition.
- T (Time): 24-hour exposure.
Experimental validation includes broth microdilution assays and confocal microscopy for biofilm visualization. Statistical analysis via ANOVA identifies dose-response relationships .
Q. What computational approaches best model this compound’s interactions with enzymes in terpene synthase studies?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding affinities and conformational changes in enzyme active sites. Key steps:
- Preparing protein structures (PDB files) with protonation states adjusted using PROPKA.
- Parameterizing cis-Pinane with the CHARMM General Force Field.
- Validating simulations with experimental kinetic data (e.g., IC₅₀ values from enzyme inhibition assays). Free-energy perturbation (FEP) calculations quantify thermodynamic contributions of specific residues .
Q. How should researchers address discrepancies in this compound’s reported stability under oxidative conditions?
- Methodological Answer : Contradictory stability data may stem from trace oxidants or light exposure. A controlled protocol includes:
- Accelerated aging studies under UV/Vis light (ASTM G154) with oxygen scavengers (e.g., butylated hydroxytoluene).
- Monitoring degradation via headspace GC-MS for volatile byproducts.
- Electron paramagnetic resonance (EPR) spectroscopy to detect free radical intermediates. Replicate experiments in dark/vacuum conditions isolate photooxidation effects .
Data Presentation
Table 1 : Key Physicochemical Properties of cis-Pinane vs. trans-Pinane
| Property | cis-Pinane | trans-Pinane | Method |
|---|---|---|---|
| Boiling Point (°C) | 166 | 164 | ASTM D86 |
| Density (g/cm³) | 0.862 | 0.854 | Pycnometry |
| Solubility in H₂O (mg/L) | 12.3 | 15.8 | Shake-flask (OECD 105) |
| LogP | 4.1 | 3.9 | HPLC retention time |
Source : Compiled from chiral GC-MS and DFT studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
